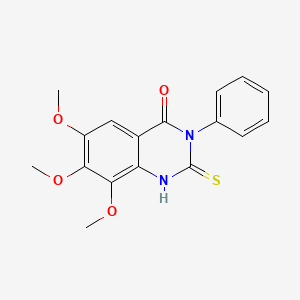

6,7,8-trimethoxy-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 6,7,8-trimethoxy-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, often involves condensation reactions of various substrates. For instance, Nawrocka (2009) describes the synthesis of N- and S-alkylated quinazolinone derivatives through the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates, demonstrating a versatile approach to modifying the quinazolinone core (Nawrocka, 2009).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including the target compound, is typically confirmed using spectroscopic techniques such as IR, ^1H-NMR, and mass spectral analysis. Dinakaran et al. (2003) synthesized a series of quinazolinones and confirmed their structures through extensive spectral analysis, providing a foundation for the structural elucidation of similar compounds (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, reflecting their reactive nature and the potential for further chemical modifications. Abdo et al. (1999) investigated some reactions of 2-phenyl-4(3H)-quinazolinones, demonstrating the compound's reactivity and the potential for producing a range of derivatives with varied biological activities (Abdo, Zeid, El‐Hiti, & Mahmoud, 1999).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug development. These properties are typically determined through experimental studies aimed at understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including acidity, basicity, and reactivity towards various reagents, are essential for their chemical characterization and potential application in synthetic chemistry and pharmaceutical research. Studies like those conducted by Nawrocka et al. (2008) provide insights into the reactivity of quinazolinone derivatives, paving the way for the development of new compounds with desired biological activities (Nawrocka, Staško, & Liszkiewicz, 2008).

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of quinazolinone derivatives in cancer treatment. El-hashash, Salem, and Al-Mabrook (2018) synthesized a series of quinazolinone and benzamide derivatives and evaluated their anti-proliferative activity against HePG-2 and MCF-7 cell lines. Some compounds exhibited potent activity comparable to doxorubicin (El-hashash, Salem, & Al-Mabrook, 2018). Additionally, Barakat, Ghorab, Saker, and Abd Rabo (2007) reported the synthesis of novel quinazolinone derivatives and their preliminary in vitro antitumor activity against Ehrlich Ascities Carcinoma cells (Barakat, Ghorab, Saker, & Abd Rabo, 2007).

Antiviral Activity

Dinakaran, Selvam, Declercq, and Sridhar (2003) explored the antiviral activity of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones. One compound exhibited potent antiviral activity against vaccinia virus, indicating potential against Pox viruses, including variola (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Antimicrobial and Antioxidant Potential

Abu-Hashem (2018) synthesized new furothiazolo pyrimido quinazolinones from visnagenone or khellinone, which displayed significant antibacterial and antifungal activities (Abu‐Hashem, 2018). Similarly, Kumar et al. (2011) found that their synthesized quinazolinone derivatives had potent inhibitory action against bacterial strains and manifested profound antioxidant potential (Kumar, Sharma, Kumari, & Kalal, 2011).

Analgesic Activity

Osarumwense Peter Osarodion (2023) synthesized 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and tested it for analgesic activity, finding that it exhibited significant analgesic activity compared to a standard analgesic drug (Osarodion, 2023).

Chemical Sensor Applications

Zhang, Cheng, Zhang, Shen, and Yu (2007) developed a fluorescent chemical sensor for Fe3+ based on a quinazolinone derivative. This sensor showed excellent selectivity for Fe3+ over many cations, suggesting applications in detecting iron ions in various samples (Zhang, Cheng, Zhang, Shen, & Yu, 2007).

properties

IUPAC Name |

6,7,8-trimethoxy-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-21-12-9-11-13(15(23-3)14(12)22-2)18-17(24)19(16(11)20)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLQTIFRFOMLOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5511630.png)

![2-[(2,4-dichlorobenzoyl)amino]-3-(4-hydroxy-3-methoxyphenyl)acrylic acid](/img/structure/B5511632.png)

![(1S*,5R*)-3-(5-methyl-1,3-benzoxazol-2-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5511667.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)

![2,6-dimethoxy-4-{[4-(3-methylbutanoyl)-1-piperazinyl]methyl}phenol](/img/structure/B5511675.png)

![ethyl [4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamate](/img/structure/B5511685.png)

![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)

![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)

![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)